molecular formula C7H14Cl2N2 B1599644 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride CAS No. 36273-11-7

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

Cat. No.: B1599644
CAS No.: 36273-11-7
M. Wt: 197.1 g/mol
InChI Key: RKVXEZAWSNSRPA-UHFFFAOYSA-M
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Description

International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bicyclic quaternary ammonium compounds. The primary International Union of Pure and Applied Chemistry name is 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride, which accurately describes the structural features of this compound. This nomenclature system clearly delineates the bicyclic framework, the position of nitrogen atoms, and the chloromethyl substituent along with the chloride counterion.

The compound exists under multiple validated synonyms that reflect different nomenclatural approaches and database conventions. Chemical Abstracts Service has assigned the registry number 36273-11-7 to this compound, providing a unique identifier within chemical literature. The compound appears in various chemical databases under alternative names including this compound (1:1), which explicitly indicates the stoichiometric relationship between the cationic and anionic components. Additional recognized synonyms include 1-(chloromethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride and 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, demonstrating the flexibility in describing the quaternary nitrogen center.

The molecular formula C7H14Cl2N2 reflects the presence of seven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms within the structure. The computed molecular weight of 197.10 grams per mole, as determined by computational chemistry methods, provides essential physical property data for this compound. The simplified molecular-input line-entry system notation C1C[N+]2(CCN1CC2)CCl.[Cl-] offers a linear representation of the three-dimensional structure, clearly showing the quaternary nitrogen center and the chloride counterion.

Table 1: Nomenclature and Identification Data

Property Value Source
International Union of Pure and Applied Chemistry Name 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride
Chemical Abstracts Service Registry Number 36273-11-7
Molecular Formula C7H14Cl2N2
Molecular Weight 197.10 g/mol
PubChem Compound Identifier 10997944
ChemSpider Identifier 9173136

Bicyclic Quaternary Ammonium Salt Classification

This compound belongs to the specialized class of bicyclic quaternary ammonium salts, which represent a subset of the broader quaternary ammonium compound family. Quaternary ammonium cations are positively-charged polyatomic ions characterized by a nitrogen atom bonded to four organic substituents, creating a permanently charged center regardless of solution conditions. This permanent positive charge distinguishes quaternary ammonium compounds from primary, secondary, and tertiary amines, which can exist in both charged and neutral forms depending on environmental conditions.

The bicyclic framework of this compound consists of two fused ring systems sharing a common edge, specifically following the [2.2.2] bridging pattern. This structural motif creates a rigid, cage-like architecture that significantly influences the compound's chemical properties and reactivity patterns. The presence of two nitrogen atoms within the bicyclic system, with one serving as the quaternary ammonium center, establishes this compound as a member of the diazabicyclo subfamily. The 4-aza-1-azonia designation indicates that position 4 contains a neutral nitrogen atom while position 1 contains the positively charged quaternary nitrogen center.

The chloromethyl substituent attached to the quaternary nitrogen center introduces additional functionality to the molecule, potentially serving as a reactive site for further chemical transformations. The chloride counterion balances the positive charge of the quaternary ammonium center, forming a stable salt structure. This ionic composition contributes to the compound's solubility characteristics and potential biological activity patterns typical of quaternary ammonium compounds.

Quaternary ammonium compounds have found extensive applications across multiple industries due to their unique physicochemical properties. These compounds typically exhibit antimicrobial activity, making them valuable as disinfectants and preservatives. The bicyclic structure of this compound may confer enhanced stability and specific binding characteristics compared to acyclic quaternary ammonium compounds.

Table 2: Quaternary Ammonium Classification Properties

Classification Parameter Description Relevance
Charge Type Permanently Cationic
Structural Framework Bicyclic [2.2.2] System
Nitrogen Centers Diazabicyclo (Two Nitrogen Atoms)
Counterion Chloride
Substituent Chloromethyl

Comparative Structural Analysis with Related Azabicyclo Compounds

The structural framework of this compound shares fundamental similarities with several important azabicyclo compounds, providing valuable insights into structure-activity relationships within this chemical family. Quinuclidine, with the formula HC(C2H4)3N, represents a closely related bicyclic amine featuring the same [2.2.2] bridging pattern but containing only a single nitrogen atom. The rigid cage-like structure of quinuclidine has made it a valuable synthetic intermediate and catalyst, with its basicity characterized by a conjugate acid value of 11.3.

1,4-Diazabicyclo[2.2.2]octane, commonly known by its trade name, serves as another important structural analog featuring two nitrogen atoms within the bicyclic framework. This compound, with molecular formula C6H12N2, differs from the target compound primarily in the absence of quaternization and chloromethyl substitution. The presence of two neutral nitrogen atoms in 1,4-Diazabicyclo[2.2.2]octane creates a highly basic compound with applications as a catalyst and base in organic synthesis.

The 1,4-diazoniabicyclo[2.2.2]octane cation represents the doubly quaternized form of 1,4-Diazabicyclo[2.2.2]octane, bearing a +2 charge with molecular formula C6H14N2+2. This doubly charged species demonstrates the potential for multiple quaternization within the bicyclic framework, though it differs from the target compound in having both nitrogen centers quaternized rather than just one.

Other related compounds include various substituted azabicyclo derivatives such as 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane and 1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane, which feature different alkyl substituents on the quaternary nitrogen center. These compounds demonstrate the versatility of the azabicyclo framework for accommodating various functional groups while maintaining the core structural integrity.

The 2-oxa-5-azabicyclo[2.2.2]octane system introduces oxygen into the bicyclic framework, creating a mixed heteroatom system with different electronic and steric properties. Similarly, cis-2-oxa-4-aza-bicyclo[4.3.0]nonan-3-one represents a related bicyclic system with different ring sizes and additional functional groups. These oxygen-containing analogs highlight the diversity possible within bicyclic heterocycle families.

Table 3: Structural Comparison of Related Azabicyclo Compounds

Compound Molecular Formula Key Structural Features Reference
This compound C7H14Cl2N2 Quaternary nitrogen, chloromethyl group
Quinuclidine C7H13N Single nitrogen, neutral base
1,4-Diazabicyclo[2.2.2]octane C6H12N2 Two neutral nitrogens
1,4-Diazoniabicyclo[2.2.2]octane C6H14N2+2 Both nitrogens quaternized
2-Oxa-5-azabicyclo[2.2.2]octane C6H11NO Mixed nitrogen-oxygen system

The comparative analysis reveals that the target compound occupies a unique position within the azabicyclo family, combining the structural stability of the [2.2.2] bicyclic framework with the distinctive properties of quaternary ammonium functionality. The chloromethyl substituent provides additional reactivity potential while maintaining the compound's classification within the quaternary ammonium salt category. This structural combination positions the compound as potentially valuable for applications requiring both the stability of bicyclic systems and the functional properties of quaternary ammonium compounds.

Properties

IUPAC Name

1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN2.ClH/c8-7-10-4-1-9(2-5-10)3-6-10;/h1-7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXEZAWSNSRPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CC2)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067963
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
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Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36273-11-7
Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aza-1-azoniabicyclo(2.2.2)octane, 1-(chloromethyl)-, chloride (1:1)
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Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
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Record name 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
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Mechanism of Action

Biological Activity

4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (CAS No. 36273-11-7) is a quaternary ammonium compound characterized by its bicyclic structure, which incorporates a nitrogen atom. Its molecular formula is C7H14Cl2N2, and it has a molecular weight of 197.1 g/mol. This compound has garnered attention for its potential applications in organic synthesis and catalysis due to its unique reactivity profile.

PropertyValue
Molecular FormulaC7H14Cl2N2
Molecular Weight197.10 g/mol
CAS Number36273-11-7
PurityTypically ≥95%

Structure

The compound features a bicyclic framework that significantly influences its chemical behavior and biological interactions. The presence of the quaternary ammonium group provides it with nucleophilic and electrophilic properties, making it versatile in various reactions.

This compound primarily acts as a catalyst in organic reactions. It facilitates transformations such as:

  • Morita–Baylis–Hillman Reaction : A reaction that allows the formation of carbon-carbon bonds.
  • Knoevenagel Condensation : A reaction that produces α,β-unsaturated carbonyl compounds.

These reactions are vital in synthesizing complex organic molecules, which can have pharmaceutical applications.

Interaction Studies

Research indicates that this compound can form complexes with various substrates, influencing reaction pathways and outcomes in synthetic chemistry. Its ability to act as both a nucleophile and electrophile allows it to participate in diverse chemical transformations.

Case Study: Catalytic Applications

In a study examining the catalytic efficiency of 4-Aza-1-azoniabicyclo[2.2.2]octane derivatives, it was found that these compounds could significantly enhance reaction rates in oxidation reactions and nucleophilic substitutions. This suggests potential applications in drug synthesis where rapid reaction rates are crucial.

Research Findings

Recent studies highlight the significance of this compound in various fields:

  • Organic Synthesis : The compound has been utilized effectively in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis : Its catalytic properties have been explored in numerous reactions, showcasing its versatility.
  • Material Science : Investigations into its use as a surfactant due to its unique structural properties have been initiated.

Comparative Analysis with Related Compounds

To further illustrate the uniqueness of this compound, here is a comparison with structurally similar compounds:

Compound NameStructure TypeUnique Features
1,4-Diazabicyclo[2.2.2]octaneBicyclic amineCommonly used as a catalyst
N,N-Dimethyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorideQuaternary ammonium saltExhibits different solubility characteristics
Bis(1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane)Long-chain derivativeEnhanced surfactant properties

The unique bicyclic structure of 4-Aza-1-azoniabicyclo[2.2.2]octane contributes to its distinctive reactivity profile compared to other similar compounds.

Scientific Research Applications

Catalytic Applications

1.1 Nanocatalysis for Heterocyclic Compounds

One of the prominent applications of DABCO-Cl is its use as a nanocatalyst in the synthesis of heterocyclic compounds. A study demonstrated the effectiveness of covalently anchored n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride on SBA-15 as a basic nanocatalyst for the one-pot synthesis of pyran annulated heterocyclic compounds. This method is characterized by high yields, environmental benignity, and recyclability of the catalyst without significant loss of activity .

Table 1: Summary of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Conditions
Pyran Synthesisn-propyl-DABCO-Cl on SBA-15HighAqueous media
Benzobpyran DerivativesSilica-bonded DABCO-ClHighSolvent-free conditions

1.2 Stille Cross-Coupling Reaction

DABCO derivatives have also shown promise in facilitating the Stille cross-coupling reaction. A catalytic system utilizing (BeDABCO)₂Pd₂Cl₆ was developed, which effectively catalyzed the formation of substituted biaryls . This demonstrates the compound's utility in complex organic transformations.

Oxidation Reactions

2.1 Selective Oxidation of Thiols

DABCO-based reagents have been employed for the selective oxidation of thiols to their corresponding sulfoxides and sulfones. The preparation of 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BABOD) has been reported to facilitate these oxidation reactions effectively .

Case Study: Oxidation Efficiency

A comparative study showed that BABOD exhibited superior selectivity and yield compared to traditional oxidants, highlighting its potential in synthetic organic chemistry.

Deprotection Strategies

3.1 Deprotection of Thioacetals

DABCO derivatives have been utilized for deprotecting thioacetals to yield parent carbonyl compounds efficiently. The use of 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate has proven effective in this transformation, showcasing its versatility in functional group interconversions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride (1:1)
  • Molecular Formula : C₇H₁₄Cl₂N₂
  • Molecular Weight : 197.11 g/mol
  • CAS Registry Number : 36273-11-7
  • Structure : A bicyclo[2.2.2]octane core with a quaternary ammonium center at position 1 and a chloromethyl substituent. The chloride anion balances the charge .

Key Properties :

  • Purity : ≥95%
  • Physical State : Crystalline solid
  • Hazards : Classified as skin/eye irritant (GHS Category 2/2A) and respiratory irritant (H315, H319, H335) .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of quaternized 4-aza-1-azoniabicyclo[2.2.2]octane derivatives. Key analogues include:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications Hazards
1-(Chloromethyl)- (CAABC) -CH₂Cl C₇H₁₄Cl₂N₂ 197.11 ACAT-1 inhibitor synthesis via SN2 reactions Skin/eye irritation
1-Ethyl- (CAS: 223596-76-7) -CH₂CH₃ C₈H₁₆N₂⁺·CO₃²⁻ 314.42 Catalyst in oxidation reactions (e.g., alcohol to ketone) Not reported
1-Hexyl- -(CH₂)₅CH₃ C₁₃H₂₆N₂⁺·Br⁻ 285.27 Intermediate in surfactant or ionic liquid synthesis Not reported
1-Cyanomethyl- -CH₂CN C₈H₁₄N₃⁺·BF₄⁻·H₂O 297.03 Organocatalyst in nucleophilic substitutions; precursor to ionic liquids Not reported
1-(4-Nitrophenyl)- (iodide) -C₆H₄NO₂ C₁₃H₁₇N₃O₂⁺·I⁻ 410.20 Supramolecular chemistry (halogen bonding studies) Not reported

Reactivity and Mechanism

  • CAABC : Participates in three-component SN2 reactions with disulfides and trimethylsilyl cyanide (TMSCN) to form sulfur-containing acetonitriles. The chloromethyl group enhances electrophilicity, enabling efficient nucleophilic displacement .
  • 1-Cyanomethyl-: Reacts with bromoacetonitrile to form ionic liquids, leveraging the electron-withdrawing cyano group to stabilize the intermediate .
  • 1-(4-Nitrophenyl)- : Undergoes aryl substitution with DABCO, but the nitro group directs reactivity toward quaternary salt formation rather than 1:1 adducts .

Research Findings and Data

Reaction Yields and Conditions

Compound Reaction Yield Conditions Reference
CAABC SN2 with disulfides and TMSCN 70-85% EtOH, Cs₂CO₃, 25°C, air atmosphere
1-Cyanomethyl- Substitution with bromoacetonitrile 90% CH₃CN, room temperature
1-(4-Nitrophenyl)- DABCO + 4-iodonitrobenzene 60% THF, reflux, 48 h

Key Advantages of CAABC

  • Green Solvent Compatibility: Ethanol reduces environmental impact compared to dichloromethane or DMF .
  • Scalability : Simple purification (filtration or recrystallization) supports industrial applications .
  • Versatility : Adaptable to diverse disulfides and cyanide sources for library synthesis .

Preparation Methods

Direct Quaternization of 1,4-Diazabicyclo[2.2.2]octane with Chloromethylating Agents

Reflux Reaction with Dichloromethane (DCM)

  • Procedure:

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) is reacted with dichloromethane (DCM) under reflux conditions.
    • Typically, 0.1 mol (11.2 g) of DABCO is added to 30 mL of DCM.
    • The mixture is stirred overnight under reflux.
    • The product precipitates as a white solid, which is filtered, washed with DCM, and dried under vacuum.
  • Outcome:

    • The reaction yields 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with a high yield of 96%.
    • The product is obtained as a white solid weighing approximately 18.7 g from the starting 11.2 g of DABCO.
  • Reaction Summary:
    $$
    \text{DABCO} + \text{CH}2\text{Cl}2 \xrightarrow[\text{reflux}]{\text{overnight}} \text{1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride}
    $$

  • Notes:

    • The reaction proceeds via nucleophilic substitution where the nitrogen atom of DABCO attacks the chloromethyl group from DCM, leading to quaternization.
    • The process is straightforward, scalable, and provides high purity product.
Parameter Details
Starting material 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Chloromethylating agent Dichloromethane (DCM)
Solvent DCM (also acts as reagent)
Reaction conditions Reflux, overnight
Yield 96%
Product state White solid
Purification Filtration, washing with DCM, vacuum drying

Source: Chemicalbook synthesis data

Alternative Preparation Routes and Related Quaternization Methods

While the direct reaction with dichloromethane is the primary documented method, related literature on quaternization of DABCO and diazabicycloalkane derivatives provides insights into other possible approaches:

Quaternization with Alkyl Halides

  • DABCO can be quaternized by reaction with various alkyl halides (e.g., methyl chloride, benzyl chloride) to form N-substituted quaternary ammonium salts.
  • Chloromethylation specifically uses chloromethyl halides or chloromethylating agents to introduce the chloromethyl group at the nitrogen center.

Halogenation of Diazabicycloalkane Derivatives

  • Halogenated derivatives of DABCO (such as N,N-tetrahalo derivatives) are known and can be prepared by treatment with elemental halogens in non-nucleophilic solvents.
  • However, these routes are more common for preparing tetrahalo derivatives rather than the chloromethyl quaternary salt.

Summary Table of Preparation Method

Step Reagents Conditions Product Yield Notes
1 DABCO + Dichloromethane (DCM) Reflux, overnight 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride 96% Simple, high-yield quaternization
2 DABCO + Alkyl halides (general) Variable N-alkyl quaternary ammonium salts - Alternative quaternization methods
3 N-substituted diazabicycloalkane + F2 Low temp, organic solvent Fluorinated derivatives (related compounds) - Requires prior quaternization; for fluorination

Research Findings and Considerations

  • The direct reaction of DABCO with dichloromethane is the most efficient and commonly used method for preparing the chloromethyl chloride salt, yielding a stable, isolable solid.
  • The reaction is highly selective for quaternization at one nitrogen atom, leaving the bicyclic structure intact.
  • The product serves as a useful intermediate for further functionalization, including fluorination to prepare electrophilic fluorinating agents.
  • The process benefits from mild conditions and avoids hazardous reagents beyond the use of refluxing DCM.
  • Purity and yield are consistently high, making this method suitable for industrial and laboratory scale synthesis.

Q & A

Q. What are the critical safety considerations when handling 4-aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride in laboratory settings?

The compound is classified under GHS as a skin irritant (Category 2, H315), eye irritant (Category 2A, H319), and respiratory irritant (Category 3, H335) . Key safety measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management: Collect solid residues mechanically (e.g., with a dustpan) to minimize aerosolization. Dispose via approved hazardous waste protocols .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What synthetic routes are available for preparing this compound?

A common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chloromethylating agents. For example:

  • Dissolve DABCO in dichloromethane and reflux for 8 hours to yield the quaternary ammonium chloride salt .
  • Alternative routes include reactions with 4-chloronitrobenzene, though these may produce unintended products (e.g., ring-opening byproducts) .
    Key Parameters:
ParameterCondition
SolventDichloromethane or THF
TemperatureReflux (~40°C for DCM)
Reaction Time8–48 hours

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural analysis of quaternary ammonium salts derived from this compound?

The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures of small molecules . Key steps include:

  • Data Collection: Use high-resolution detectors to capture weak intermolecular interactions (e.g., C–H⋯O/N contacts observed in analogous structures ).
  • Hydrogen Placement: Apply riding models for H atoms, with isotropic displacement parameters set to 1.2×Ueq of the parent carbon .
  • Handling Weak Interactions: Analyze short contacts (e.g., C⋯O distances <3.5 Å) using Mercury or OLEX2 to visualize non-covalent interactions .

Q. How can researchers address unexpected byproducts in reactions involving this compound?

In reactions with halonitrobenzenes (e.g., 4-iodonitrobenzene), the intended 1:1 adduct may not form. Instead, a quaternary ammonium salt is typically produced regardless of the halogen used . Strategies include:

  • Mechanistic Analysis: Use NMR or MS to detect intermediates. For example, monitor DABCO ring-opening via 13C^{13}\text{C} NMR.
  • Condition Optimization: Adjust solvent polarity (e.g., switch from THF to DMF) or reduce reaction time to suppress side reactions.
  • Crystallographic Validation: Confirm product identity via single-crystal X-ray diffraction, as demonstrated for the iodide analogue .

Q. What methodologies are recommended for assessing the compound’s stability under varying experimental conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (data currently unavailable for this compound ).
  • Hydrolytic Stability: Conduct kinetic studies in aqueous buffers (pH 1–13) and monitor degradation via HPLC.
  • Light Sensitivity: Store samples in amber vials and test photostability under UV/Vis irradiation.

Data Contradiction Analysis

Q. Why does the reaction of DABCO with 4-halonitrobenzenes consistently yield quaternary salts instead of 1:1 adducts?

Evidence from crystallographic studies (e.g., the iodide salt in ) suggests steric and electronic factors favor quaternary salt formation. The DABCO ring opens to form a cationic intermediate, which traps the halide anion. Computational modeling (e.g., DFT) could further elucidate the energy barriers for competing pathways.

Methodological Recommendations

Q. How should researchers approach the determination of unknown physical properties (e.g., melting point, solubility)?

  • Melting Point: Use a capillary tube method with a calibrated melting point apparatus.
  • Solubility: Perform phase-solubility tests in common solvents (water, acetone, DMSO) and quantify via gravimetric analysis.
  • LogP: Estimate using reversed-phase HPLC with a calibrated column .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride
Reactant of Route 2
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride

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